

A Guide to Spectroscopic Data for Novel Boc-Azetidine Compounds

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Compound of Interest

Compound Name: *Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl*
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Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry. Their inherent ring strain, estimated at approximately 25.4 kcal/mol, endows them with unique conformational properties and reactivity, making them valuable as bioisosteres for larger, more flexible rings.[1][2] The incorporation of an azetidine core can lead to significant improvements in a molecule's physicochemical properties, such as solubility and metabolic stability, while providing a rigid scaffold for precise ligand-protein interactions.[3] The tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these novel compounds, offering robust protection of the nitrogen atom that can be removed under mild conditions.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key spectroscopic techniques used to characterize and confirm the structure of novel Boc-azetidine compounds. We will delve into the causality behind experimental choices and provide a framework for interpreting the resulting data with confidence.

Pillar I: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For Boc-azetidine derivatives, a combination of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete assignment.

^1H NMR Spectroscopy: Deciphering the Proton Environment

The ^1H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule.

- **The Boc Group:** The most unmistakable feature of an N-Boc-protected azetidine is the large singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak typically appears in the upfield region, around δ 1.2-1.5 ppm.[4][5][6] Its integration value of 9H serves as an excellent internal reference.
- **Azetidine Ring Protons:** The protons on the strained four-membered ring have characteristic chemical shifts.

- C2/C4 Protons (α to Nitrogen): These protons are deshielded by the adjacent nitrogen atom and typically resonate as multiplets between δ 3.6-4.4 ppm.^{[5][7]} Their chemical shift is sensitive to the substitution pattern on the ring.
- C3 Protons (β to Nitrogen): Protons at the C3 position usually appear further upfield, often as a multiplet in the δ 2.1-2.9 ppm range, depending on the substituent.^{[4][7]}
- Coupling Constants: The vicinal coupling constants (3J) between protons on the azetidine ring are highly dependent on the dihedral angle and can help determine stereochemistry. Cis-protons on a substituted azetidine ring typically show larger coupling constants (around 5-9 Hz) than trans-protons (around 0-3 Hz).^[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

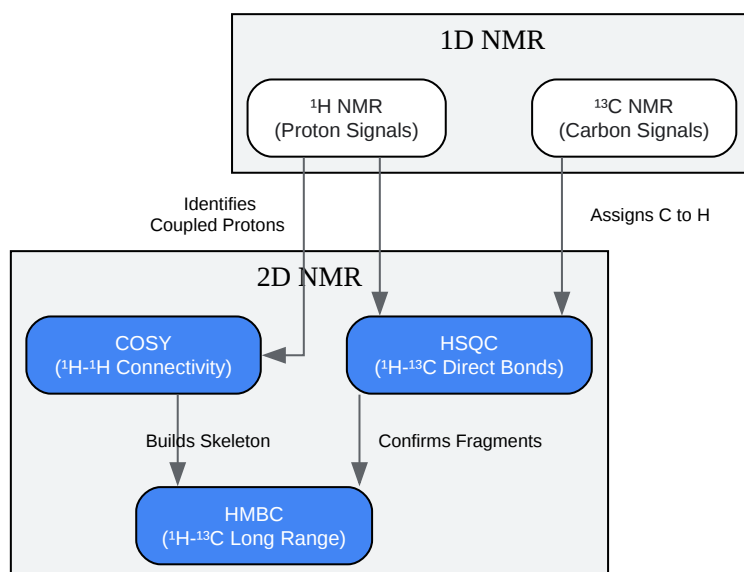
- The Boc Group: The Boc group gives rise to two distinct signals: the quaternary carbon (C(CH₃)₃) at approximately δ 80 ppm and the carbonyl carbon (C=O) further downfield around δ 156 ppm.^{[4][6][9]}
- Azetidine Ring Carbons:
 - C2/C4 Carbons: These carbons, directly attached to the nitrogen, are found in the range of δ 46-66 ppm.^{[4][5][9]}
 - C3 Carbon: The C3 carbon typically resonates more upfield, around δ 25-41 ppm, but its exact shift is highly influenced by the nature of its substituent.^{[4][5]}

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the connectivity and finalizing the structural assignment of novel compounds.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).^[10] In a Boc-azetidine, COSY cross-peaks will connect the C2/C4 protons to the C3 protons, confirming the integrity of the ring structure.
- HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to.^{[10][11]} This is a crucial experiment for definitively assigning which proton signals correspond to which carbon signals in the azetidine ring.
- HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds).^{[10][11]} This is invaluable for placing substituents on the ring. For example, a correlation from a substituent's proton to the C3 carbon of the azetidine ring confirms its position. It can also confirm the Boc group's placement by showing correlations from the C2/C4 protons to the Boc carbonyl carbon.

Below is a diagram illustrating the relationships between these key 2D NMR experiments for structural elucidation.



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Relationship between key 2D NMR experiments for structure elucidation.

Pillar II: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a novel compound. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard.

Molecular Ion and Fragmentation

- **Molecular Ion Peak** ($[M+H]^+$ or $[M+Na]^+$): ESI typically generates protonated molecules ($[M+H]^+$) or sodium adducts ($[M+Na]^+$). HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.
- **Characteristic Boc Fragmentation**: The Boc group exhibits a highly characteristic fragmentation pattern. The most common losses observed are:
 - Loss of isobutylene (56 Da): $[M+H - 56]^+$. This occurs through a rearrangement mechanism.
 - Loss of the entire Boc group (100 Da): $[M+H - 100]^+$.
 - Loss of tert-butanol (74 Da) has also been observed in some cases.^[8] The presence of these specific neutral losses is strong evidence for a Boc-protected amine.

Pillar III: Infrared (IR) Spectroscopy - Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

- **Boc Carbonyl (C=O) Stretch**: The most prominent peak for a Boc-azetidine derivative is the strong, sharp absorption band for the carbamate carbonyl stretch, which typically appears in the range of 1690-1710 cm^{-1} .^{[4][6]}

- C-N Stretch: The C-N stretching vibration of the azetidine ring can be observed in the fingerprint region, typically around 1130-1390 cm^{-1} .^[4]
- C-H Stretch: Aliphatic C-H stretching from the azetidine ring and the Boc group will be visible just below 3000 cm^{-1} , typically in the 2850-2980 cm^{-1} range.^{[4][12]}

Case Study: Spectroscopic Data for tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

To illustrate the principles discussed, let's examine the expected spectroscopic data for a representative novel compound, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

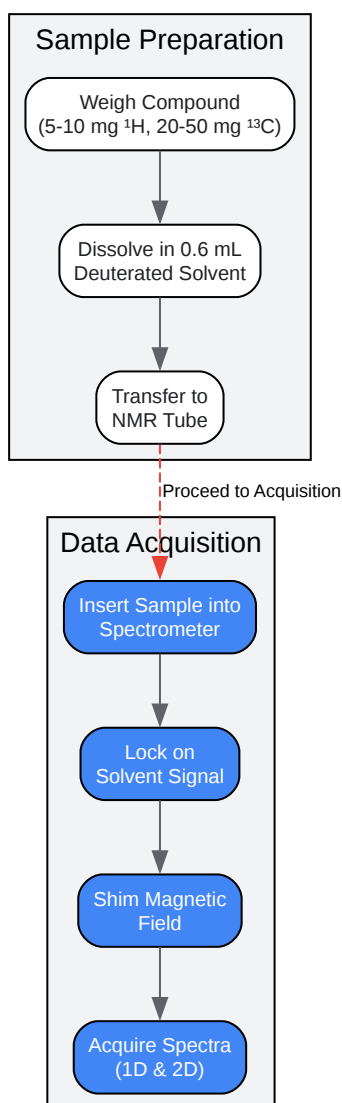
Spectroscopic Technique	Characteristic Feature	Expected Value/Observation	Rationale
^1H NMR	Boc-group (9H)	$\sim \delta$ 1.44 (s)	Nine equivalent protons of the tert-butyl group.
Azetidine CH_2 (C2/C4, 4H)	$\sim \delta$ 4.0 (dd), 3.6 (dd)	Protons adjacent to the electron-withdrawing nitrogen.	
Azetidine CH (C3, 1H)	$\sim \delta$ 2.8-2.9 (m)	Methine proton at the point of substitution.	
CH_2OH (2H)	$\sim \delta$ 3.6 (d)	Methylene protons adjacent to the hydroxyl group.	
OH (1H)	Broad singlet	Exchangeable proton of the alcohol.	
^{13}C NMR	Boc $\text{C}(\text{CH}_3)_3$	$\sim \delta$ 28.5	tert-butyl carbons.
Boc $\text{C}(\text{CH}_3)_3$	$\sim \delta$ 79.8	Quaternary carbon of the Boc group.	
Boc $\text{C}=\text{O}$	$\sim \delta$ 157.0	Carbamate carbonyl carbon.	
Azetidine C2/C4	$\sim \delta$ 54.0	Carbons adjacent to nitrogen.	
Azetidine C3	$\sim \delta$ 37.0	Substituted carbon of the azetidine ring.	
CH_2OH	$\sim \delta$ 65.0	Carbon of the hydroxymethyl substituent.	
HRMS (ESI+)	$[\text{M}+\text{Na}]^+$	m/z 224.1206	Calculated for $\text{C}_{10}\text{H}_{19}\text{NO}_3\text{Na}$.
Fragmentation	m/z 168.1281	Loss of isobutylene (-56 Da).	
FTIR	O-H Stretch	~ 3400 cm^{-1} (broad)	Alcohol functional group.
C-H Stretch (aliphatic)	~ 2975 cm^{-1}	C-H bonds of the alkyl groups.	
C=O Stretch (Boc)	~ 1695 cm^{-1}	Strong carbamate carbonyl absorption.	
C-O Stretch	~ 1040 cm^{-1}	Alcohol C-O bond.	

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified Boc-azetidine compound for ^1H NMR (20-50 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial. Ensure complete dissolution.
 - Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particulates.
- Spectrometer Setup and Acquisition:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
 - Acquire a standard ^1H spectrum (typically 8-16 scans).
 - Acquire a ^{13}C spectrum (requires a larger number of scans due to the low natural abundance of ^{13}C).
 - Set up and run 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters, adjusting the number of scans based on sample concentration.



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Workflow for NMR Sample Preparation and Data Acquisition.

Protocol 2: HRMS (ESI) Sample Preparation and Analysis

- Sample Preparation:
 - Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode ($[M+H]^+$).
- Analysis:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the full scan mass spectrum in positive ion mode to identify the molecular ion.
 - Perform a tandem MS (MS/MS) experiment on the isolated molecular ion to observe the characteristic fragmentation patterns.

Conclusion: A Validated Approach to Characterization

The structural confirmation of novel Boc-azetidine compounds relies on a synergistic combination of modern spectroscopic techniques. ^1H and ^{13}C NMR, augmented by 2D experiments like COSY, HSQC, and HMBC, provide a complete picture of the molecular framework. HRMS confirms the elemental composition and reveals characteristic fragmentation patterns of the Boc group, while FTIR offers rapid verification of key functional groups. By understanding the principles behind each technique and following validated experimental protocols, researchers can confidently elucidate the structures of these medicinally important compounds, accelerating the drug discovery and development process.

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